

# gamma-Coniceine nicotinic acetylcholine receptor antagonism

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: gamma-Coniceine

CAS No.: 1604-01-9

Cat. No.: S570344

[Get Quote](#)

## Mechanism of Action and Quantitative Data

**Gamma-Coniceine** is a toxic piperidine alkaloid found in poison hemlock (*Conium maculatum*). Current research indicates it acts as an **agonist**, not an antagonist, of nicotinic acetylcholine receptors [1].

The quantitative data below summarizes its potency and toxicity compared to related compounds from a 2013 comparative study. The relative potencies were determined on cells expressing human fetal muscle-type nAChRs, and lethality was measured in a mouse bioassay [1].

**Table 1: Relative Potencies and Toxicities of Poison Hemlock Alkaloids**

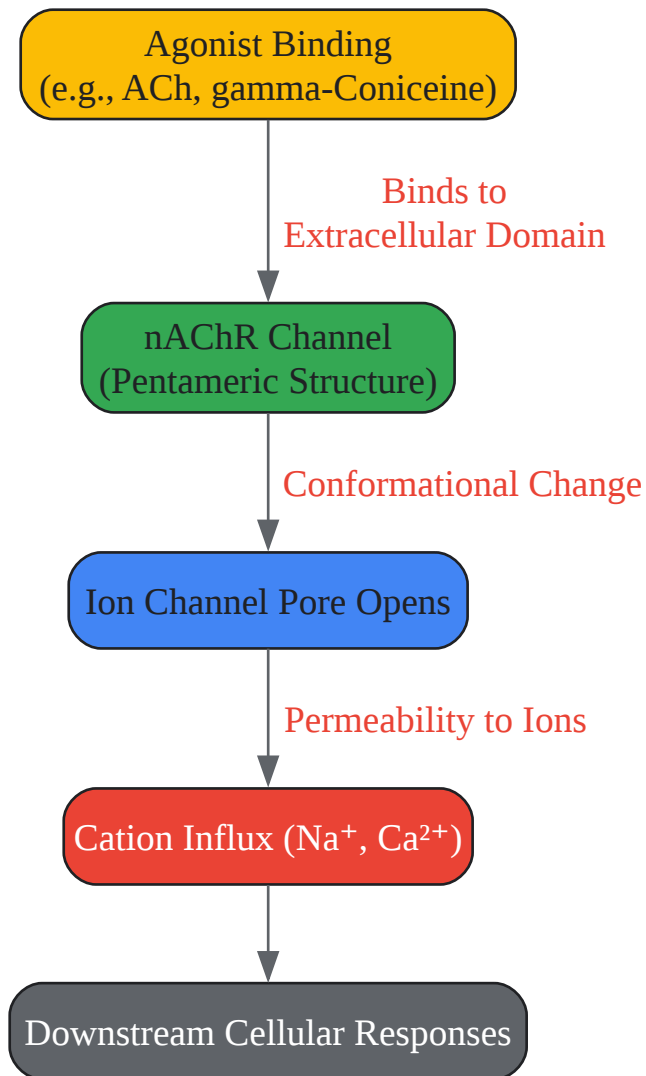
Compound	In Vitro Relative Potency (Rank Order)	In Vivo Lethality (LD <sub>50</sub> in mice, mg/kg)
γ-Coniceine	Most potent	4.4
(-)-N-methylconiine	Intermediate	16.1
(±)-N-methylconiine	Intermediate	17.8

Compound	In Vitro Relative Potency (Rank Order)	In Vivo Lethality (LD <sub>50</sub> in mice, mg/kg)
(+)-N-methylconiine	Least potent	19.2

This study also established that the **(-)-enantiomer** of N-methylconiine is more potent and toxic than the **(+)-enantiomer**, highlighting a stereoselective effect on the receptor [1].

## nAChR Signaling Pathway and Agonist Action

As a ligand-gated ion channel, the nAChR's structure and function provide context for how an agonist like **gamma-Coniceine** acts. The following diagram illustrates the core signaling pathway and consequences of receptor activation.



[Click to download full resolution via product page](#)

*Figure 1: Generalized nAChR signaling pathway activated by agonists. Based on information from [2] [3] [4].*

Activation of nAChRs, particularly the  $\alpha 7$  subtype which has high permeability to calcium ( $\text{Ca}^{2+}$ ), can trigger several downstream events [2]:

- **Neurotransmitter release:** Presynaptic receptor activation facilitates the release of neurotransmitters like glutamate and GABA [2].
- **Synaptic plasticity:** Contributes to long-term potentiation (LTP) or depression (LTD), underlying learning and memory [2].
- **Intracellular signaling:** Elevated  $\text{Ca}^{2+}$  can activate secondary messengers and modulate pathways involving PKC and JAK2/STAT3, influencing inflammation, autophagy, and gene transcription [2].

## Suggested Experimental Approaches

The search results did not yield detailed, ready-to-use protocols for studying **gamma-Coniceine**. The methodologies below are inferred from standard practices in the field, as suggested by the context of the studies found [1] [5].

**Table 2: Key Experimental Methods for Characterizing gamma-Coniceine Action**

Method	Application & Key Metrics	Technical Considerations
<b>Two-Electrode Voltage Clamp (TEVC) in <i>Xenopus</i> Oocytes</b>	<b>Application:</b> Measure functional ion channel currents. <b>Metrics:</b> EC <sub>50</sub> (potency), peak current amplitude, desensitization kinetics.	Oocytes are injected with cRNA encoding specific human nAChR subunits. Dose-response curves for <b>gamma-Coniceine</b> are generated and compared to ACh [1] [5].
<b>Calcium Imaging (e.g., FLIPR) with Cell Lines</b>	<b>Application:</b> High-throughput screening of receptor activity via Ca <sup>2+</sup> influx. <b>Metrics:</b> Fluorescent signal change, EC <sub>50</sub> .	Use cells stably expressing a specific nAChR subtype (e.g, muscle-type or α7). Useful for initial potency ranking and stereoselectivity studies [2] [1].
<b>In Vivo Toxicity Bioassay</b>	<b>Application:</b> Determine overall physiological toxicity. <b>Metrics:</b> LD <sub>50</sub> , observation of toxic symptoms (e.g., tremor, respiratory failure).	Conducted in rodent models (e.g., mice). Compounds are administered (e.g., IP) and mortality is recorded to calculate median lethal dose [1].
<b>Cysteine Scanning Mutagenesis</b>	<b>Application:</b> Map the binding site of the alkaloid on the receptor. <b>Metrics:</b> Changes in reaction rates to sulfhydryl reagents with/without alkaloid.	Identifies receptor residues whose accessibility is altered by bound <b>gamma-Coniceine</b> , revealing its "footprint" on the receptor [5].

## Research Implications and Future Directions

The high potency of **gamma-Coniceine** makes it a compelling tool and template for pharmacology. Key implications and research gaps include:

- **Therapeutic Potential & Toxicity:** The potency of **gamma-Coniceine** and the stereoselectivity of its analogs are critical for drug design but also highlight its significant toxicity, which must be addressed [1].

- **Subtype Specificity:** Current data is primarily on muscle-type nAChRs. Its effects on neuronal subtypes (e.g.,  $\alpha 4\beta 2^*$  or  $\alpha 7$ ), which are critical in the central nervous system, remain less clear and represent a key area for future research [2] [4].
- **Molecular Binding Site:** Precise interaction details with the receptor's agonist-binding site are not fully known. Techniques like homology modeling based on related proteins could provide valuable insights [5].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Stereoselective potencies and relative toxicities of  $\gamma$ - coniceine and... [pubmed.ncbi.nlm.nih.gov]
2. Cellular responses and functions of  $\alpha 7$  nicotinic ... acetylcholine [atm.amegroups.org]
3. - Wikipedia Nicotinic acetylcholine receptor [en.wikipedia.org]
4. Frontiers | Neuronal Nicotinic : Common... Acetylcholine Receptors [frontiersin.org]
5. Mapping the agonist binding site of the nicotinic ... acetylcholine [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [gamma-Coniceine nicotinic acetylcholine receptor antagonism]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b570344#gamma-coniceine-nicotinic-acetylcholine-receptor-antagonism>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)